molecular formula C12H18O B8422384 1,3-Dimethyl-4-adamantanone

1,3-Dimethyl-4-adamantanone

Cat. No.: B8422384
M. Wt: 178.27 g/mol
InChI Key: FAQCWWQDIFCGEM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-adamantanone is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1,5-dimethyladamantan-2-one

InChI

InChI=1S/C12H18O/c1-11-4-8-3-9(6-11)10(13)12(2,5-8)7-11/h8-9H,3-7H2,1-2H3

InChI Key

FAQCWWQDIFCGEM-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)C(=O)C(C3)(C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Except that the amount of N-hydroxyphthalimide was changed to 0.6 mmol, the procedure of Example 9 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 32%, selectivity 54%), 1,3-diacetyl-5,7-dimethyladamantane (yield 2%, selectivity 3%), 1-acetyl-3,5-dimethyl-7-adamantanol (yield %, selectivity 2%), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 12%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 8%), at a conversion rate from 1,3-dimethyladamantane of 59%.
Name
1-acetyl-3,5-dimethyl-7-adamantanol
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Synthesis routes and methods II

Procedure details

The procedure of Example 7 was repeated, except that a mixture further comprising 0.3 mmol of N-hydroxyphthalimide in addition to the 1,3-dimethyladamantane, biacetyl, cobalt(II) acetate, and acetic acid was subjected to the reaction. As a result, 1-acetyl-3,5-dimethyladamantane (yield 19%, selectivity 53%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (trace), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 19%), and 1,3-dimethyl-4-adamantanone (yield 3%, selectivity 8%) were formed, at a conversion rate from 1,3-dimethyladamantane of 36%.
Name
1,3-diacetyl-5,7-dimethyladamantane
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0 (± 1) mol
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reactant
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Name
1-acetyl-3,5-dimethyl-7-adamantanol
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0 (± 1) mol
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0.3 mmol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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cobalt(II) acetate
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Synthesis routes and methods III

Procedure details

A mixture of 3 mmol of 1,3-dimethyladamantane, 18 mmol of biacetyl, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. Gas chromatographic analysis of products in the reaction mixture revealed that 1,3-dimethyladamantane was converted, at a rate of 93%, to 1-acetyl-3,5-dimethyladamantane (yield 40%), 1,3-diacetyl-5,7-dimethyladamantane (yield 15%), 1-acetyl-3,5-d-methyl-7-adamantanol (yield 5%), 1,3-dimethyl-5-adamantanol (yield 6%), and 1,3-dimethyl-4-adamantanone (yield 4%).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
cobalt (II) acetate
Quantity
0.015 mmol
Type
catalyst
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Except that the amount of biacetyl was changed to 18 mmol, the procedure of Example 8 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 18%, selectivity 29%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (yield 2%, selectivity 3%), 1,3-dimethyl-5-adamantanol (yield 24%, selectivity 38%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 38%), at a conversion rate from 1,3-dimethyladamantane of 63%.
Name
1,3-diacetyl-5,7-dimethyladamantane
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Synthesis routes and methods V

Procedure details

A mixture of 3 mmol of 1,3-dimethyladamantane, 9 mmol of biacetyl, 0.0006 mmol of cobalt (II) acetate, and 3 ml of acetic acid was starred at 60° C. under an oxygen atmosphere(1 atm) for 4 hours. Gas chromatographic analysis of products in the reaction mixture demonstrated that 1,3-dimethyladamantane was converted, at a rate of 40%, to 1-acetyl-3,5-dimethyladamantane (yield 8%, selectivity 20%), 1-acetyl-3,5-dimethyl-7-adamantanol (trace), 1,3-dimethyl-5-adamantanol (yield 17%, selectivity 43%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 13%).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
9 mmol
Type
reactant
Reaction Step One
Name
cobalt (II) acetate
Quantity
0.0006 mmol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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